

Topic: Advanced Analytical Methodologies for the Quantification of Methyl 3-hydroxycyclobutanecarboxylate

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Compound of Interest

Compound Name:	Methyl 3-hydroxycyclobutanecarboxylate
CAS No.:	4934-99-0
Cat. No.:	B3415943

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Abstract

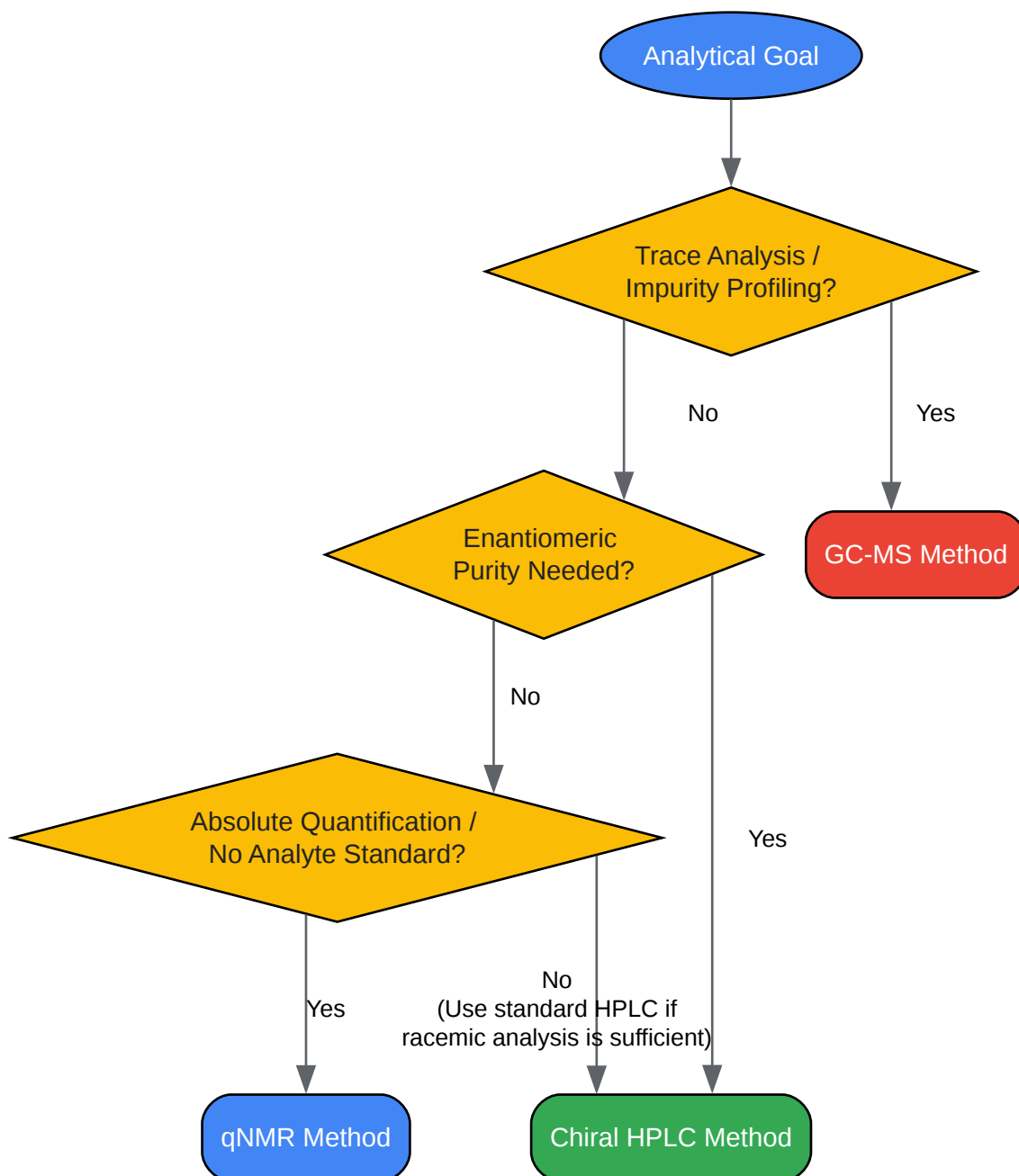
Methyl 3-hydroxycyclobutanecarboxylate is a pivotal chiral building block in modern organic synthesis, particularly in the development of novel therapeutics where stereochemistry dictates efficacy and safety.[1][2] Its strained cyclobutane ring and functional groups make it a versatile precursor for more complex molecular architectures.[3][4] Consequently, the accurate and precise quantification of this compound, including its enantiomeric purity, is critical during process development, quality control, and stability studies. This guide provides a comprehensive overview of three robust analytical techniques for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS), Chiral High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each section offers a detailed protocol grounded in established analytical principles, explaining the causality behind experimental choices to ensure methodological integrity and reproducibility.

Introduction and Method Selection

The choice of an analytical method is contingent upon the specific requirements of the analysis, such as the need for high sensitivity, enantiomeric separation, or absolute quantification without a specific reference standard. **Methyl 3-hydroxycyclobutanecarboxylate** possesses a chiral center, making enantioselective analysis paramount in pharmaceutical contexts to comply with regulatory guidelines.[5][6]

- Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for high-sensitivity trace analysis and impurity profiling. Due to the polar hydroxyl group, derivatization is typically required to enhance volatility and thermal stability.[7]
- Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for separating and quantifying enantiomers.[6] This technique is essential for determining enantiomeric excess (e.e.) and is widely used in pharmaceutical quality control.
- Quantitative NMR (qNMR) Spectroscopy: A primary analytical method that allows for the determination of absolute concentration against a certified internal standard, without requiring an identical standard of the analyte.[8][9] It is invaluable for certifying reference materials and for analyses where a pure analyte standard is unavailable.

Below is a workflow to guide method selection.



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Caption: Workflow for selecting the appropriate analytical method.

Physicochemical Properties

Understanding the basic properties of **Methyl 3-hydroxycyclobutanecarboxylate** is fundamental to method development.

Property	Value	Source
Chemical Formula	C ₆ H ₁₀ O ₃	[10]
Molecular Weight	130.14 g/mol	[10]
CAS Number	63485-50-7 (cis-isomer)	[11]
Boiling Point	190 °C	[11]
Density	1.232 g/cm ³	[11]
Appearance	Colorless to light yellow liquid	[11]
Chirality	Contains stereocenters; exists as enantiomers.	[12]

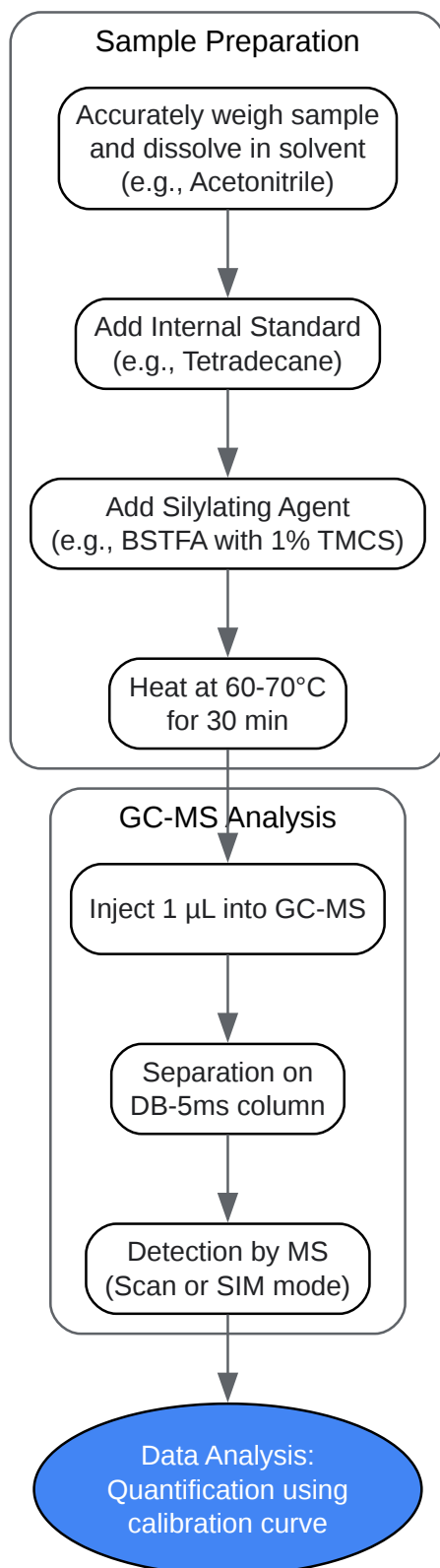
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS provides exceptional sensitivity and structural information, making it ideal for identifying and quantifying the analyte, especially in complex matrices. The primary challenge is the analyte's polarity and limited volatility due to the hydroxyl group. A derivatization step, typically silylation, is employed to replace the active hydrogen with a nonpolar trimethylsilyl (TMS) group, improving chromatographic peak shape and thermal stability.

Causality of Experimental Choices:

- **Derivatization:** Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a rapid and effective reaction that converts the polar -OH group to a nonpolar -O-TMS ether. This reduces tailing on nonpolar GC columns and prevents thermal degradation in the injector.
- **Column Selection:** A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), provides good resolution for a wide range of derivatized compounds.
- **Ionization Mode:** Electron Ionization (EI) at 70 eV is standard as it creates reproducible fragmentation patterns that can be compared against spectral libraries for confident

identification.



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Caption: Workflow for GC-MS analysis including derivatization.

Protocol: Quantification by GC-MS

- Preparation of Standards and Samples:
 - Prepare a stock solution of **Methyl 3-hydroxycyclobutanecarboxylate** (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or ethyl acetate.
 - Create a series of calibration standards by diluting the stock solution. A typical range might be 1 µg/mL to 100 µg/mL.
 - Prepare an internal standard (IS) stock solution (e.g., Tetradecane at 1 mg/mL).
 - For each standard and sample, place 100 µL into a vial. Add 10 µL of the IS solution.
 - Prepare samples by dissolving them to an expected concentration within the calibration range.
- Derivatization:
 - To each vial, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
 - Securely cap the vials and heat in a heating block at 70°C for 30 minutes.
 - Allow the vials to cool to room temperature before analysis.
- Instrumental Parameters:
 - GC System: Agilent 8890 or equivalent.
 - Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
 - Injector: Split/Splitless, 250°C, Split ratio 20:1.[13]
 - Carrier Gas: Helium at a constant flow of 1.2 mL/min.
 - Oven Program: Initial 50°C hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.[13]

- MS System: Agilent 5977B or equivalent.
- Ion Source: Electron Ionization (EI), 230°C.
- Quadrupole: 150°C.
- Mode: Scan (m/z 40-450) for identification and Selected Ion Monitoring (SIM) for quantification. Characteristic ions for the TMS-derivative should be determined experimentally.
- Data Analysis:
 - Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the standards.[7]
 - Quantify the amount of **Methyl 3-hydroxycyclobutanecarboxylate** in samples using the regression equation from the calibration curve.

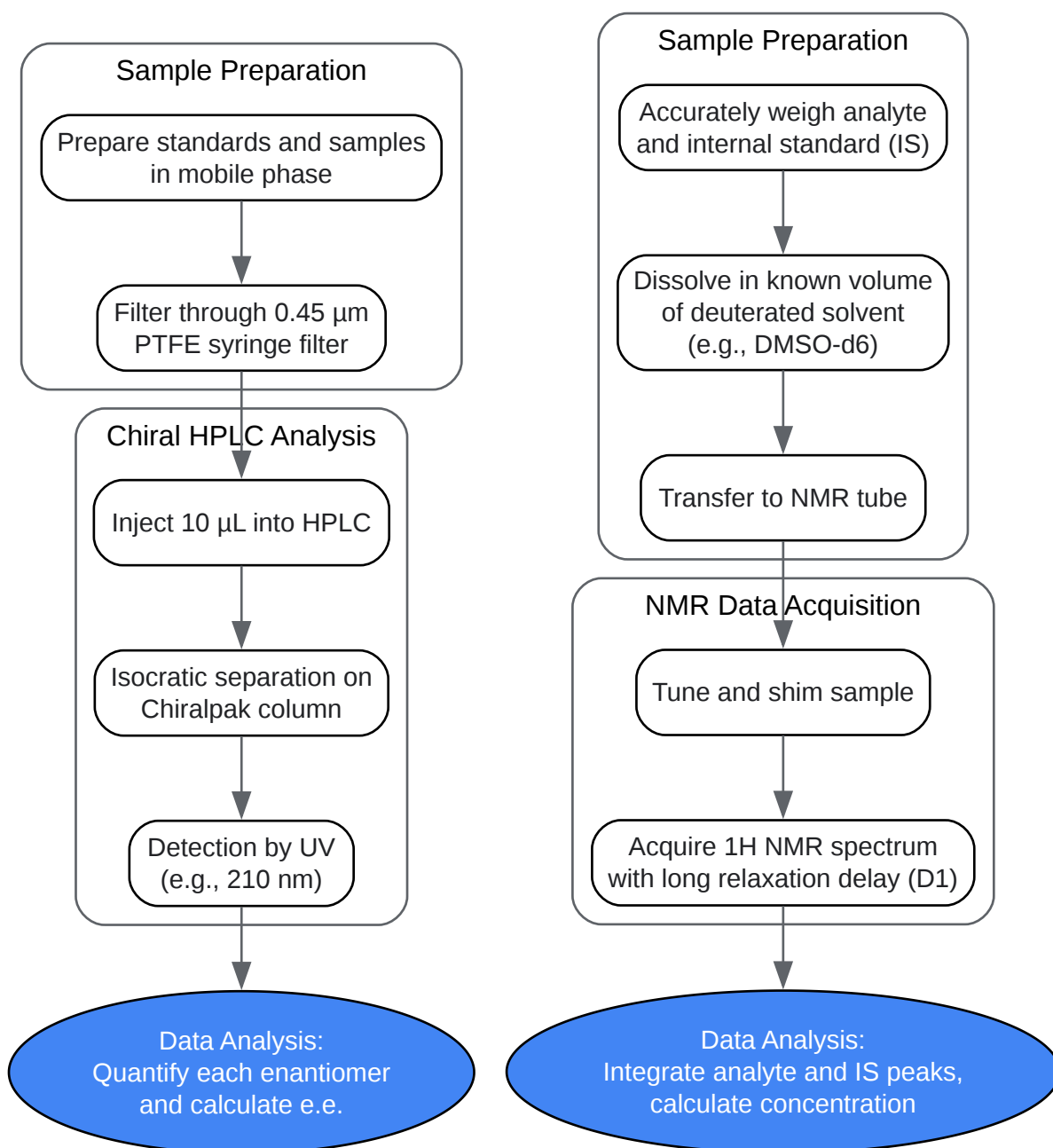
Chiral High-Performance Liquid Chromatography (HPLC) Protocol

For chiral molecules in drug development, separating and quantifying enantiomers is a regulatory necessity.[5] Chiral HPLC is the most reliable method for this purpose. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Causality of Experimental Choices:

- Column Selection: Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives like Chiralpak® series) are highly versatile and effective for a wide range of chiral compounds, including esters and alcohols.[14]
- Mobile Phase: Normal-phase chromatography (e.g., hexane/isopropanol or hexane/ethanol) often provides better selectivity for chiral separations on polysaccharide CSPs compared to reversed-phase.[14] The alcohol modifier plays a crucial role in the chiral recognition mechanism.

- Detection: The analyte lacks a strong chromophore, making UV detection at low wavelengths (e.g., 205-215 nm) necessary. A Refractive Index (RI) detector can also be used, though it is less sensitive and not compatible with gradient elution.[15]



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Caption: Workflow for quantitative NMR (qNMR) analysis.

Protocol: Absolute Quantification by ¹H-qNMR

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of the **Methyl 3-hydroxycyclobutanecarboxylate** sample into a vial. [8] * Accurately weigh a similar amount of a certified internal standard (e.g., maleic acid) into the same vial.
 - Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆). [8] * Ensure complete dissolution and transfer the solution to a high-precision NMR tube.
- Instrumental Parameters (400 MHz or higher): [8] * Spectrometer: Bruker Avance 400 or equivalent.
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker).
 - Pulse Angle: 90°.
 - Relaxation Delay (D1): ≥ 30 seconds (or 5x the longest T₁). This must be determined experimentally but a long delay ensures full relaxation for most small molecules.
 - Acquisition Time (AQ): 2-4 seconds.
 - Number of Scans (NS): 16-64 (to achieve adequate signal-to-noise).
 - Shimming: Perform automated or manual shimming to ensure high resolution and symmetrical peak shapes. [9]
- Data Processing and Analysis:
 - Apply Fourier transformation and perform phase and baseline correction.
 - Select well-resolved, non-overlapping peaks for both the analyte and the internal standard for integration. For the analyte, the methyl ester singlet (~3.6 ppm) is often a good choice. For maleic acid, the olefinic singlet (~6.3 ppm) is used.
 - Carefully integrate the selected peaks.
 - Calculate the concentration of the analyte using the following formula:

$$\text{Canalyte} = (\text{I}_{\text{analyte}} / \text{N}_{\text{analyte}}) * (\text{NIS} / \text{IIS}) * (\text{MW}_{\text{analyte}} / \text{MWIS}) * (\text{mIS} / \text{manalyte}) * \text{PIS}$$

Where:

- Canalyte: Purity or concentration of the analyte
- I: Integral area of the signal
- N: Number of protons for the integrated signal
- MW: Molecular weight
- m: Mass
- P: Purity of the internal standard

Method Validation and Comparison

All analytical methods must be validated to ensure they are fit for purpose. Validation should be performed according to ICH Q2(R1) guidelines or equivalent.

Parameter	GC-MS	Chiral HPLC	qNMR
Primary Use	Quantification, Impurity Profiling	Enantiomeric Purity, Quantification	Structural Elucidation, Absolute Quantification
Selectivity	Excellent	Excellent	Excellent
Sensitivity	Very High (pg-ng/mL)	High (ng-µg/mL) [5] [16]	Moderate (µg-mg/mL) [17]
Precision (RSD%)	< 5%	< 2%	< 1%
Accuracy (% Recovery)	95-105%	98-102% [5]	99-101%
Linearity (r ²)	> 0.995	> 0.999	N/A (Primary Method)
Key Limitation	Requires derivatization; potential for thermal degradation.	Requires a specific chiral column; may lack universal detection.	Lower sensitivity; requires high-field NMR and expertise.

Conclusion

The quantification of **Methyl 3-hydroxycyclobutanecarboxylate** can be reliably achieved using GC-MS, Chiral HPLC, and qNMR. The optimal method depends on the specific analytical objective. GC-MS offers the highest sensitivity for trace analysis, Chiral HPLC is indispensable for enantiomeric purity assessment critical in pharmaceutical applications, and qNMR provides a powerful tool for absolute quantification and characterization without the need for a specific analyte standard. Proper method validation is essential to ensure the generation of accurate, reliable, and reproducible data in research, development, and quality control settings.

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